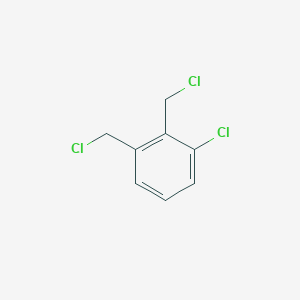

1-Chloro-2,3-bis(chloromethyl)benzene

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-Chloro-2,3-bis(chloromethyl)benzene is an organic compound with the molecular formula C8H7Cl3. It is a derivative of benzene, where the benzene ring is substituted with one chlorine atom and two chloromethyl groups at the 1, 2, and 3 positions. This compound is also known as α,α,α’-Trichloro-o-xylene. It is used in various chemical reactions and has applications in different fields of scientific research.

准备方法

Synthetic Routes and Reaction Conditions

1-Chloro-2,3-bis(chloromethyl)benzene can be synthesized through the chlorination of 2,3-dimethylbenzyl chloride. The reaction typically involves the use of chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3) or aluminum chloride (AlCl3). The reaction is carried out under controlled conditions to ensure the selective chlorination of the methyl groups.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale chlorination processes. The reaction is conducted in a chlorination reactor where 2,3-dimethylbenzyl chloride is continuously fed, and chlorine gas is introduced. The reaction mixture is then subjected to distillation to separate and purify the desired product.

化学反应分析

Types of Reactions

1-Chloro-2,3-bis(chloromethyl)benzene undergoes various types of chemical reactions, including:

Substitution Reactions: The chloromethyl groups can be substituted with other nucleophiles such as hydroxide ions, amines, or thiols.

Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.

Reduction Reactions: The chloromethyl groups can be reduced to methyl groups using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Substitution: Reagents such as sodium hydroxide (NaOH) or ammonia (NH3) are commonly used under basic conditions.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

Substitution: Formation of hydroxymethyl, aminomethyl, or thiomethyl derivatives.

Oxidation: Formation of carboxylic acids or aldehydes.

Reduction: Formation of 2,3-dimethylbenzene.

科学研究应用

1-Chloro-2,3-bis(chloromethyl)benzene has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.

Medicine: It is investigated for its potential use in the development of new drugs and therapeutic agents.

Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.

作用机制

The mechanism of action of 1-Chloro-2,3-bis(chloromethyl)benzene involves its reactivity towards nucleophiles and electrophiles. The chloromethyl groups are highly reactive and can undergo nucleophilic substitution reactions. The compound can also participate in electrophilic aromatic substitution reactions due to the presence of the chlorine atom on the benzene ring. These reactions are facilitated by the electron-withdrawing nature of the chlorine atoms, which activate the benzene ring towards electrophilic attack.

相似化合物的比较

1-Chloro-2,3-bis(chloromethyl)benzene can be compared with other similar compounds such as:

1,2-Bis(chloromethyl)benzene:

1,3-Bis(chloromethyl)benzene:

1,4-Bis(chloromethyl)benzene: Referred to as p-xylylene dichloride, it has chloromethyl groups at the 1 and 4 positions.

The uniqueness of this compound lies in its specific substitution pattern, which influences its reactivity and applications in various chemical processes.

生物活性

1-Chloro-2,3-bis(chloromethyl)benzene, also known as chloromethylated biphenyl derivatives, has garnered attention due to its potential biological activities and applications in various fields, including medicinal chemistry and toxicology. This article explores the biological activity of this compound, focusing on its synthesis, cytotoxicity, carcinogenicity, and mechanisms of action.

This compound is a chlorinated aromatic compound with the molecular formula C8H8Cl3. Its structure features two chloromethyl groups attached to a biphenyl framework, which significantly influences its reactivity and biological interactions.

Synthesis

The synthesis of this compound typically involves chloromethylation processes using reagents like formaldehyde and hydrochloric acid. The chloromethylation reaction can be performed under various conditions to optimize yield and selectivity for the desired product.

Cytotoxicity

Recent studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. The compound was tested against:

- MCF-7 (breast cancer)

- Caco-2 (colon cancer)

- WRL-68 (liver cancer)

- PC-3 (prostate cancer)

The results indicated that this compound exhibited moderate cytotoxicity across these cell lines, with IC50 values ranging from 50 to 100 µM depending on the specific cell line tested .

Carcinogenicity

The International Agency for Research on Cancer (IARC) has classified compounds related to chloromethyl groups as potentially carcinogenic based on animal studies. Evidence suggests that exposure to bis(chloromethyl)ether (BCME), a related compound, resulted in increased incidences of malignant tumors in rodents. Specifically, studies indicated that subcutaneous injection led to skin papillomas and squamous-cell carcinomas in mice .

| Study Type | Species/Strain | Exposure Method | Tumor Type | Incidence (%) |

|---|---|---|---|---|

| Subcutaneous Injection | Mice (ICR/Ha Swiss) | 0.3 mg BCME | Skin Papillomas | 21/50 |

| Intra-peritoneal Injection | Rats | Variable doses | Lung Adenomas | 25/50 |

| Inhalation | Male Rats | Chronic exposure | Esthesioneuroepitheliomas | Increased incidence |

The biological activity of this compound may be attributed to its ability to form reactive intermediates that interact with cellular macromolecules such as DNA and proteins. This reactivity can lead to:

- DNA Adduct Formation : Chlorinated compounds can form adducts with DNA bases, leading to mutations.

- Oxidative Stress : The presence of chlorinated groups may enhance the generation of reactive oxygen species (ROS), contributing to cellular damage.

Research indicates that the presence of chlorinated groups enhances the lipophilicity of the compound, facilitating membrane penetration and subsequent biological interactions .

Case Study 1: Cytotoxicity Assessment

A study conducted by [Arai et al.] tested several chlorinated compounds for their cytotoxic effects using MTT assays. The findings revealed that this compound showed significant cytotoxicity against MCF-7 cells with an IC50 value of approximately 75 µM. This suggests potential applications in targeted cancer therapies .

Case Study 2: Carcinogenic Potential

In a long-term study examining the carcinogenic potential of BCME-related compounds, researchers found a direct correlation between exposure levels and tumor incidence in both mice and rats. The study concluded that compounds like this compound could pose significant risks in occupational settings where exposure is prevalent .

属性

IUPAC Name |

1-chloro-2,3-bis(chloromethyl)benzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7Cl3/c9-4-6-2-1-3-8(11)7(6)5-10/h1-3H,4-5H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTHSAFCTOUTSND-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)CCl)CCl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7Cl3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。